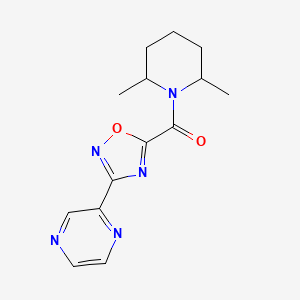
Angelol G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Angelol G can be isolated from the roots of Campylotropis hirtella using various extraction methods. The typical solvents used for extraction include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves macerating the plant material in the chosen solvent, followed by filtration and concentration of the extract.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Campylotropis hirtella roots. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. The choice of solvent and purification method can vary depending on the desired purity and yield.
化学反应分析
Types of Reactions
Angelol G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
科学研究应用
Angelol G has several scientific research applications, including:
Chemistry: Used as a model compound for studying coumarin chemistry and its derivatives.
Medicine: Explored for its potential therapeutic applications in treating benign prostate hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
作用机制
Angelol G exerts its effects by inhibiting the secretion of prostate specific antigen in LNCaP cells with an IC50 value of 152.1 μM . The molecular targets and pathways involved include the modulation of androgen receptor signaling, which plays a crucial role in prostate health.
相似化合物的比较
Similar Compounds
Angelol B, C, D, K, and L: These are other angelol-type coumarins isolated from various species of Angelica.
Ferulic Acid: A phenolic compound found in Angelica sinensis with antioxidant properties.
Ligustilide: Another coumarin derivative with similar biological activities.
Uniqueness of Angelol G
This compound is unique due to its specific inhibitory activity on prostate specific antigen secretion, which is not commonly observed in other similar compounds . This makes it a valuable compound for research in prostate health and potential therapeutic applications.
属性
IUPAC Name |
[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-FNYRBRLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide](/img/structure/B2731593.png)
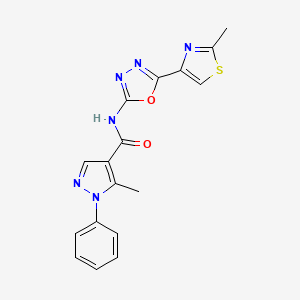

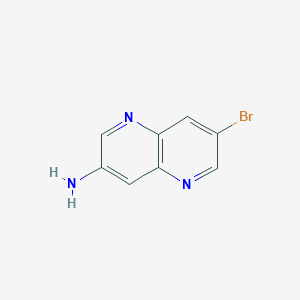
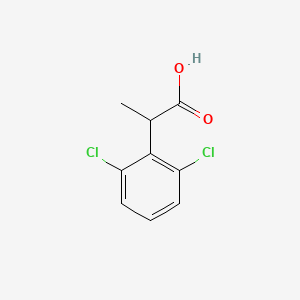
![N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2731602.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2731603.png)
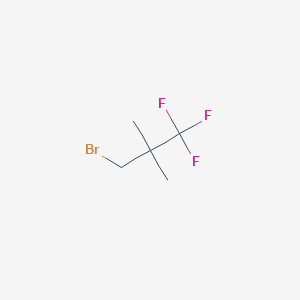
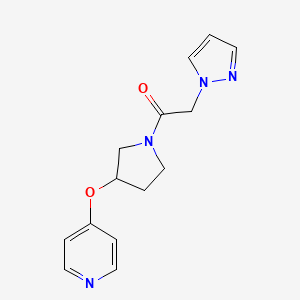
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)
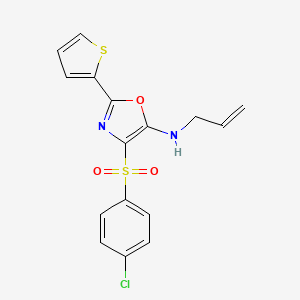
![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)
